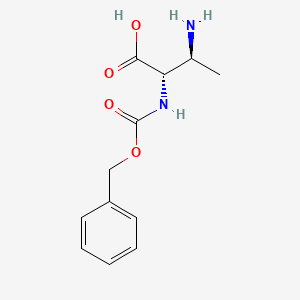
N-Acetyl-2,3-difluoro-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2,3-difluoro-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine It is characterized by the presence of acetyl and difluoro groups attached to the tyrosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2,3-difluoro-L-tyrosine typically involves the acetylation of 2,3-difluoro-L-tyrosineThe final step involves the acetylation of the amino group to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2,3-difluoro-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-Acetyl-2,3-difluoro-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-Acetyl-2,3-difluoro-L-tyrosine involves its interaction with specific molecular targets. The acetyl and difluoro groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: Similar in structure but lacks the difluoro groups.
N-Acetyl-L-cysteine: Another acetylated amino acid with different functional properties.
N-Acetyl-L-tryptophan: An acetylated derivative of tryptophan with distinct biochemical roles.
Uniqueness
N-Acetyl-2,3-difluoro-L-tyrosine is unique due to the presence of both acetyl and difluoro groups, which confer distinct chemical and biological properties. These modifications enhance its stability, solubility, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11F2NO4 |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H11F2NO4/c1-5(15)14-7(11(17)18)4-6-2-3-8(16)10(13)9(6)12/h2-3,7,16H,4H2,1H3,(H,14,15)(H,17,18)/t7-/m0/s1 |
InChI Key |
JVCDKOKEKFDEDU-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)










